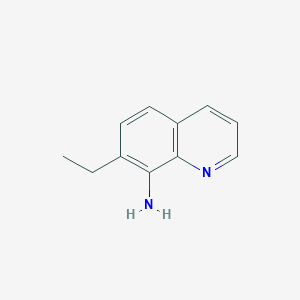

7-Ethyl-8-quinolinamine

Vue d'ensemble

Description

7-Ethyl-8-quinolinamine is a versatile substance used in scientific research. It finds applications in various fields like pharmaceuticals, materials science, and catalysis. It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .

Synthesis Analysis

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The synthesis of 8-quinolin-amines bearing 5-alkoxy, 4-methyl, and 2-tert-butyl groups in the quinoline framework and their amino acid conjugates has been reported . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

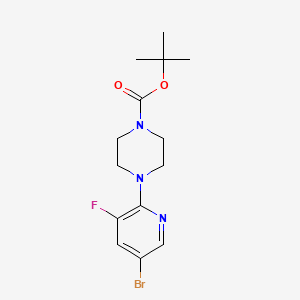

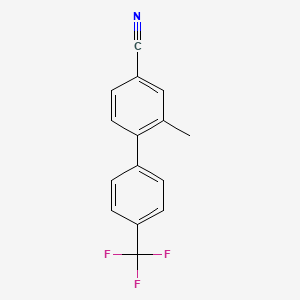

The molecular formula of this compound is C11H12N2, and its molecular weight is 172.23 . Quinoline, the base structure of this compound, is a ubiquitous heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

The 8-nitroquinolines upon direct ring alkylation via silver-catalyzed radical oxidative decarboxylation of trimethylacetic acid in the presence of ammonium persulfate in CH3CN and 10% H2SO4 at 80°C produced 2-tert-butyl-5-alkoxy/aryloxy-6-methoxy-8-nitroquinolines .Applications De Recherche Scientifique

Antimalarial Activity

7-Ethyl-8-quinolinamine and its derivatives have demonstrated significant antimalarial properties. The compounds exhibit potent in vitro and in vivo biological efficacy against drug-sensitive and drug-resistant malaria strains. Their blood-schizontocidal activity has been extensively studied, showing promising results against drug-sensitive Plasmodium berghei and multidrug-resistant Plasmodium yoelii nigeriensis infections in mice models. These findings suggest that 8-quinolinamines could be pivotal in developing new antimalarial drugs, especially considering the increasing resistance to existing treatments (Vangapandu et al., 2003) (Vangapandu et al., 2004) (Jain et al., 2018).

Antimicrobial and Antifungal Applications

Broad-Spectrum Anti-infective Properties

8-Quinolinamines have also shown a broad spectrum of antimicrobial activities. They exhibit potent antileishmanial activities and promising antifungal activities against pathogens like Candida albicans, Candida glabrata, Candida krusei, Cryptococcus neoformans, and Aspergillus fumigatus. Additionally, they display significant antibacterial activities against Staphylococcus aureus, methicillin-resistant S. aureus, and Mycobacterium intracellulare. These compounds are considered a promising class of antiparasitic and antimicrobial agents due to their lack of cytotoxicity and broad-spectrum efficacy (Jain et al., 2018) (Jain et al., 2005).

Anticancer Applications

Anticancer Activities

Certain derivatives of this compound have shown potential in cancer treatment. For instance, specific analogues have been identified with notable in vitro and in vivo anticancer activities. These compounds induce apoptosis and inhibit the growth and proliferation of cancer cells. They have been observed to affect various cellular mechanisms and signal pathways, suggesting their potential as therapeutic agents for cancer treatment (Wang et al., 2009).

Polymerization and Material Science Applications

Ring-Opening Polymerization Initiators

In the field of material science, derivatives of this compound, such as bis(8-quinolinolato)aluminum ethyl complexes, have been used as initiators for the ring-opening polymerization of rac-lactide. These compounds demonstrate good polymerization control, showing potential applications in creating polylactide with desired properties (Bakewell et al., 2012).

HIV-1 Inhibition

Anti-HIV-1 Activity

Certain amine-substituted derivatives of this compound have exhibited potent activity against HIV-1. These compounds, after variation in their substitution patterns, have shown low and sub-nanomolar anti-HIV-1 activity, indicating their potential as effective agents in the fight against HIV-1 (Gudmundsson et al., 2009).

Mécanisme D'action

Target of Action

It is known that 8-quinolinamines, a class of compounds to which 7-ethyl-8-quinolinamine belongs, have shown potent in vitro antimalarial activity . This suggests that the compound may target Plasmodium species, the parasites responsible for malaria.

Mode of Action

It is known that 8-quinolinamines can interfere with the life cycle of the plasmodium parasites , which could be a potential mode of action for this compound.

Safety and Hazards

Orientations Futures

The synthesis of newer classes of 8-quinolinamines has emerged as a successful chemotherapeutic approach. The most promising analogues have cured all animals at 25 mg/kg/day against drug-sensitive Plasmodium berghei and at 50 mg/kg/day against multidrug-resistant Plasmodium yoelii nigeriensis infections in Swiss mice . Therefore, 7-Ethyl-8-quinolinamine and its analogues are a promising structural class of compounds as antiparasitic and antimicrobials .

Analyse Biochimique

Biochemical Properties

7-Ethyl-8-quinolinamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum . Additionally, this compound interacts with amino acid conjugates, enhancing its broad-spectrum anti-infective properties . These interactions are crucial for its function as an antiparasitic and antimicrobial agent.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it exhibits antimalarial activity by targeting the Plasmodium species, leading to the inhibition of parasite growth and replication . Moreover, this compound has shown promising antifungal and antibacterial activities, impacting the cellular functions of pathogens such as Candida albicans and Staphylococcus aureus .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a potent inhibitor of enzymes involved in the metabolic pathways of parasites and microbes . By binding to specific targets, this compound disrupts essential biochemical processes, leading to the inhibition of pathogen growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound maintains its stability under various conditions, ensuring its efficacy in prolonged experiments . Additionally, long-term exposure to this compound has demonstrated sustained antiparasitic and antimicrobial activities, indicating its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, it effectively inhibits the growth of drug-sensitive and multidrug-resistant Plasmodium species . At higher doses, this compound may exhibit toxic or adverse effects, highlighting the importance of determining optimal dosage levels for therapeutic use .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its function. It has been shown to affect metabolic flux and metabolite levels in pathogens, disrupting their biochemical processes . These interactions are crucial for its antiparasitic and antimicrobial activities.

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, enhancing its efficacy . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and the subsequent inhibition of pathogen growth.

Propriétés

IUPAC Name |

7-ethylquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c1-2-8-5-6-9-4-3-7-13-11(9)10(8)12/h3-7H,2,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQCIGPTZVJDCGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

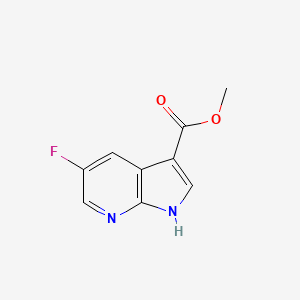

![8-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B1403297.png)

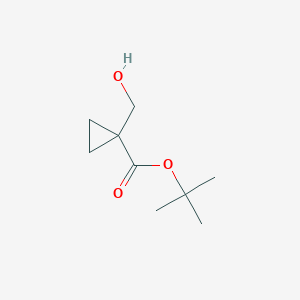

![Spiro[2.3]hexane-5-carboxylic acid methyl ester](/img/structure/B1403303.png)